1-Methyl-1H-imidazol-4-amine

描述

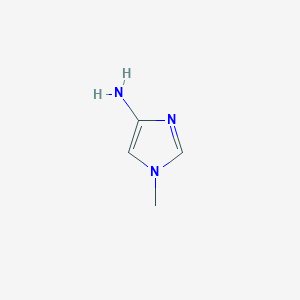

1-Methyl-1H-imidazol-4-amine is an organic compound belonging to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing three carbon atoms and two nitrogen atoms at non-adjacent positions. This compound is characterized by a methyl group attached to the nitrogen atom at position 1 and an amino group at position 4 of the imidazole ring. It is a versatile molecule with significant applications in various fields, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For example, the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions can yield the desired imidazole derivative . Another method involves the Michael addition of this compound to fumaric or maleic dicarboxylates, followed by intramolecular cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

化学反应分析

Types of Reactions: 1-Methyl-1H-imidazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group at position 4 can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Formation of imidazole derivatives with oxidized functional groups.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives with various functional groups.

科学研究应用

1-Methyl-1H-imidazol-4-amine has a wide range of scientific research applications:

作用机制

The mechanism of action of 1-Methyl-1H-imidazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

1-Methylimidazole: Similar structure but lacks the amino group at position 4.

4-Aminoimidazole: Similar structure but lacks the methyl group at position 1.

2-Methylimidazole: Methyl group at position 2 instead of position 1.

Comparison: 1-Methyl-1H-imidazol-4-amine is unique due to the presence of both a methyl group at position 1 and an amino group at position 4. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to 1-Methylimidazole, the amino group enhances its reactivity and potential for forming hydrogen bonds. Compared to 4-Aminoimidazole, the methyl group increases its lipophilicity and stability.

生物活性

1-Methyl-1H-imidazol-4-amine (CAS Number: 79578-98-6) is an organic compound belonging to the imidazole family, characterized by a five-membered aromatic heterocycle with two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the molecular formula and a molecular weight of 97.12 g/mol. Its structure features a methyl group at the first position of the imidazole ring, which influences its reactivity and interaction with biological systems. The compound's ability to participate in various chemical reactions enhances its potential as a therapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it interacts with human farnesyltransferase (hFTase), which is crucial for the post-translational modification of proteins involved in cell signaling and proliferation .

- Cell Signaling Modulation : It affects cell signaling pathways by altering gene expression and cellular metabolism. Studies indicate that this compound can modulate the expression of genes related to cell growth and apoptosis, leading to changes in protein synthesis and cellular behavior.

- Antimicrobial Activity : Derivatives of this compound exhibit antibacterial and antifungal properties, suggesting their potential as antimicrobial agents. The imidazole ring's ability to interact with biological targets like histamine receptors and protein kinases further supports its therapeutic applications.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound showed significant tumor growth inhibition in xenograft models. Compound 19a exhibited notable efficacy against UKE-1 tumors while maintaining tolerable toxicity levels .

- Antimicrobial Properties : Research has shown that certain derivatives possess strong antibacterial activity against various pathogens. For example, modifications to the imidazole ring have enhanced the compound's effectiveness against resistant bacterial strains.

- Inhibition of Farnesyltransferase : Structure-based design studies revealed that 1-Methyl-1H-imidazol-4-amines can inhibit hFTase with IC50 values as low as 25 nM, indicating potent activity against this target enzyme . This inhibition is critical for developing new anticancer therapies.

Data Table: Biological Activities of this compound Derivatives

常见问题

Q. What are the most reliable synthetic routes for 1-Methyl-1H-imidazol-4-amine, and how can reaction conditions be optimized to minimize byproducts?

Basic Research Focus

A three-step synthetic route involving cyclization, hydrolysis, and methylation has been reported for structurally related imidazole derivatives. For example, 1-methyl-4-phenyl-1H-imidazol-2-amine was synthesized with a total yield of 27.4%, but byproducts like 2,6-diphenyl-1H-imidazo[1,2-a]imidazole were isolated during optimization. Key factors include controlling reaction temperature (< 0°C for methylation) and catalyst selection (e.g., Pd/C for hydrogenation). Byproducts can be minimized using iterative HPLC-MS analysis to monitor intermediate purity .

Q. How can crystallographic data for this compound derivatives be refined using SHELX software?

Advanced Research Focus

SHELXL is widely used for small-molecule refinement, particularly for high-resolution or twinned data. For imidazole derivatives, ensure proper hydrogen atom placement via HFIX commands and validate thermal displacement parameters (ADPs) using the RIGU restraint. SHELXTL (Bruker AXS version) provides graphical interfaces for real-space validation. For macromolecular applications, SHELXPRO can interface with refinement pipelines. Note that SHELX is less effective for low-resolution data; consider PHENIX or REFMAC5 in such cases .

Q. What spectroscopic techniques are critical for distinguishing this compound from its structural isomers?

Basic Research Focus

1H and 13C NMR are essential for resolving positional isomers. For this compound, the imidazole ring protons resonate at δ 6.8–7.2 ppm (C4-H), while methyl groups appear at δ 3.6–3.8 ppm. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) confirms molecular weight (e.g., 125.175 Da for C6H11N3). IR spectroscopy can identify amine N-H stretches (~3300 cm⁻¹) and imidazole ring vibrations (1600–1500 cm⁻¹). Cross-validate with X-ray crystallography when possible .

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Focus

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model charge distribution and frontier molecular orbitals. For example, the C4 position in this compound shows higher electron density, favoring electrophilic attacks. Solvent effects (e.g., polar aprotic DMF) are simulated using the SMD continuum model. Compare computed activation energies (ΔG‡) with experimental kinetic data to refine transition-state geometries .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Focus

Discrepancies in bioactivity (e.g., receptor binding affinity) often arise from impurities or stereochemical variations. Use orthogonal assays:

- HPLC-UV/Vis (purity > 95%).

- Chiral chromatography to isolate enantiomers (e.g., for β-aminoethyl substituents).

- Surface Plasmon Resonance (SPR) to validate binding kinetics.

For histamine receptor studies, cross-reference with 1-Methylhistamine (CAS 501-75-7), a known metabolite, to confirm specificity .

Q. How can regioselectivity challenges in imidazole functionalization be addressed during synthesis?

Basic Research Focus

Regioselective methylation at the N1 position is achieved using methyl iodide (MeI) in DMF with K2CO3 as a base. For C4-amine protection, employ Boc2O (di-tert-butyl dicarbonate) under anhydrous conditions. Competitive alkylation at C2 can be suppressed by steric hindrance (e.g., bulky tert-butyl groups) or low-temperature (-20°C) reactions. Monitor regiochemistry via 2D NMR (HSQC, HMBC) .

Q. What are the applications of this compound in natural product synthesis?

Advanced Research Focus

This compound serves as a precursor for imidazol-4-ones, key intermediates in alkaloid synthesis. For example, in the total synthesis of marine natural products, reductive amination with ketones (e.g., cyclohexanone) forms spirocyclic imidazolones. Catalytic asymmetric hydrogenation (e.g., Ru-BINAP complexes) can generate chiral centers. Applications in peptidomimetics require orthogonal protection (Fmoc/t-Bu) for solid-phase synthesis .

Q. How does pH affect the stability of this compound in aqueous solutions?

Basic Research Focus

The compound is stable at pH 6–8 (borate buffer, 25°C) but degrades under acidic (pH < 3) or alkaline (pH > 10) conditions via ring-opening or oxidation. Degradation products include 4-(β-aminoethyl)imidazole and formaldehyde. Stabilize solutions with antioxidants (e.g., 0.1% ascorbic acid) and store at -20°C under argon. Quantify degradation via LC-MS/MS with a C18 column .

Q. What are the best practices for handling air-sensitive derivatives of this compound?

Advanced Research Focus

For air-sensitive analogs (e.g., organometallic complexes):

- Use Schlenk lines or gloveboxes (O2 < 1 ppm).

- Purge solvents with N2/Ar (3 cycles).

- Characterize intermediates via in-situ FT-IR (e.g., carbonyl stretches).

- Store products in flame-sealed ampules under inert gas. Safety protocols include blast shields for exothermic reactions .

Q. How can high-throughput screening (HTS) pipelines improve the discovery of bioactive this compound analogs?

Advanced Research Focus

HTS workflows integrate:

- Virtual screening (e.g., docking to uPAR receptors using AutoDock Vina).

- Parallel synthesis (96-well plates with Pd-mediated cross-couplings).

- Automated LC-MS for purity assessment.

For lead optimization, apply QSAR models (e.g., Hammett σ values for substituent effects) and ADMET prediction tools (e.g., SwissADME) .

属性

IUPAC Name |

1-methylimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-7-2-4(5)6-3-7/h2-3H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABBOSBXQIXTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447515 | |

| Record name | 1-METHYL-1H-IMIDAZOL-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79578-98-6 | |

| Record name | 1-METHYL-1H-IMIDAZOL-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。